molecular formula C10H13NO3S B14406798 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-69-7

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14406798
CAS No.: 82020-69-7
M. Wt: 227.28 g/mol
InChI Key: UWNZIYHYKGPSRY-UHFFFAOYSA-N
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Description

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a sulfonamide group and an ether linkage to a 2-methylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves the reaction of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene with a sulfonamide reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The ether linkage and the benzene ring contribute to the compound’s overall reactivity and interaction with various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to its combination of a sulfonamide group and an ether linkage to a 2-methylprop-2-en-1-yl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

82020-69-7

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-(2-methylprop-2-enoxy)benzenesulfonamide

InChI

InChI=1S/C10H13NO3S/c1-8(2)7-14-9-5-3-4-6-10(9)15(11,12)13/h3-6H,1,7H2,2H3,(H2,11,12,13)

InChI Key

UWNZIYHYKGPSRY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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